1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one
Overview
Description
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14126175 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of these enzymes can increase the concentration of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
Based on the structure and known actions of similar compounds, it can be inferred that this compound might interact with its targets (ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system, given its potential inhibition of AChE and BuChE . By inhibiting these enzymes, the compound could prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This could enhance the transmission of signals in the brain, potentially improving memory and cognition .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the concentrations of acetylcholine in the brain due to the inhibition of AChE and BuChE . This could lead to enhanced signal transmission in the brain, potentially improving memory and cognition .
Properties
IUPAC Name |
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-9-8-16(11-18(17)28-2)25-20(22-23-21(25)29)15-10-19(26)24(13-15)12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVIFTZXVYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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